molecular formula C10H12BrFO2 B6279308 1-(3-bromo-4-fluorophenyl)butane-2,3-diol CAS No. 1695959-28-4

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

Cat. No.: B6279308
CAS No.: 1695959-28-4
M. Wt: 263.10 g/mol
InChI Key: WBRDJYHTNLQLPO-UHFFFAOYSA-N
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Description

1-(3-bromo-4-fluorophenyl)butane-2,3-diol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a butane-2,3-diol moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of the butane-2,3-diol group. The reaction conditions often require the use of specific reagents such as bromine, fluorine sources, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-fluorophenyl)butane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-bromo-4-fluorophenyl)butane-2,3-diol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)butane-2,3-diol
  • 1-(3-fluorophenyl)butane-2,3-diol
  • 1-(3-chloro-4-fluorophenyl)butane-2,3-diol

Uniqueness

1-(3-bromo-4-fluorophenyl)butane-2,3-diol is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

1695959-28-4

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)butane-2,3-diol

InChI

InChI=1S/C10H12BrFO2/c1-6(13)10(14)5-7-2-3-9(12)8(11)4-7/h2-4,6,10,13-14H,5H2,1H3

InChI Key

WBRDJYHTNLQLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC(=C(C=C1)F)Br)O)O

Purity

90

Origin of Product

United States

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